molecular formula C20H18N6O B2656449 4-methyl-N'-[1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide CAS No. 890953-24-9

4-methyl-N'-[1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide

Cat. No.: B2656449
CAS No.: 890953-24-9
M. Wt: 358.405
InChI Key: MAAQIDCQJHBZHF-UHFFFAOYSA-N
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Description

The compound 4-methyl-N'-[1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide is a pyrazolo[3,4-d]pyrimidine derivative featuring a benzohydrazide substituent at the 4-position of the pyrimidine ring. The pyrazolo[3,4-d]pyrimidine core is substituted with a 3-methylphenyl group at the 1-position, while the benzohydrazide moiety carries a 4-methyl group.

Properties

IUPAC Name

4-methyl-N'-[1-(3-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N6O/c1-13-6-8-15(9-7-13)20(27)25-24-18-17-11-23-26(19(17)22-12-21-18)16-5-3-4-14(2)10-16/h3-12H,1-2H3,(H,25,27)(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAAQIDCQJHBZHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NNC2=C3C=NN(C3=NC=N2)C4=CC=CC(=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N’-[1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide typically involves a multi-step process. One common method includes the nucleophilic addition-elimination reaction of intermediates with different hydrazine derivatives . The reaction conditions often involve the use of solvents like ethanol or methanol, and the reactions are carried out under reflux conditions to ensure complete conversion of reactants to the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, and employing continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-methyl-N’-[1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Hydrazine derivatives, amines.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

4-methyl-N’-[1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-methyl-N’-[1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide involves its interaction with specific molecular targets. For instance, as a CDK2 inhibitor, it binds to the active site of the enzyme, preventing its interaction with cyclin A2, thereby inhibiting cell cycle progression and inducing apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Benzohydrazide Moiety

4-Methoxy Analogs
  • N′-[1-(3-Chloro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-4-methoxybenzohydrazide (): Structural Difference: Replaces the 4-methyl group with a 4-methoxy group and introduces a chlorine atom at the 3-position of the phenyl ring. Impact: The chlorine atom increases molecular weight (408.846 g/mol vs. The methoxy group introduces electron-donating effects, altering electronic properties .
3,4-Dimethoxy Analogs
  • K405-3871 (3,4-dimethoxy-N'-[1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide) ():
    • Structural Difference : Features 3,4-dimethoxy substituents on the benzohydrazide.
    • Impact : Increased polarity and hydrogen-bonding capacity compared to the 4-methyl derivative. This modification may improve solubility but reduce membrane permeability .
4-Hydroxy Analogs
  • 4-Hydroxy-N'-(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide (): Structural Difference: Substitutes the 4-methyl group with a hydroxyl group. However, it may reduce metabolic stability due to susceptibility to glucuronidation .

Variations in the Pyrazolo[3,4-d]pyrimidine Core

1-(4-Methylbenzyl)-4-(4-(2-methylphenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine ():
  • Structural Difference : Replaces the benzohydrazide with a piperazine-linked 2-methylphenyl group.
  • Impact: The piperazine moiety introduces basicity, which may enhance solubility in acidic environments. This derivative is optimized for CNS penetration due to reduced hydrogen-bond donors .
N-Benzyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine ():
  • Structural Difference : Substitutes the hydrazide with a benzylamine group.
  • Impact : Simplifies the structure, reducing molecular weight (MW ~280 vs. ~374 for the target compound). The benzyl group may enhance hydrophobic interactions in target binding .

Urea-Linked Derivatives (Non-Hydrazide Analogs)

Compounds such as 1-(4-((1H-Pyrazolo[3,4-d]pyrimidin-4-yl)oxy)phenyl)-3-(2-fluoro-5-(trifluoromethyl)phenyl)urea () replace the hydrazide with a urea linker:

  • Structural Difference : Urea replaces the hydrazide, and the benzoyl group is substituted with a fluorinated aryl moiety.
  • Impact : Urea derivatives exhibit stronger hydrogen-bonding capacity and higher rigidity, often leading to improved kinase inhibitory activity (e.g., pan-RAF inhibition). For example, compound 1n () showed a melting point of 178–179°C and 78.6% yield, indicating stable crystalline forms suitable for formulation .

Key Data Tables

Table 1. Molecular Properties of Selected Analogs

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Melting Point (°C)
Target Compound C21H20N6O 380.43 4-methylbenzohydrazide, 3-methylphenyl Not reported
4-Methoxy Analog () C20H17ClN6O2 408.85 4-methoxy, 3-chloro-4-methylphenyl Not reported
K405-3871 () C21H20N6O3 404.42 3,4-dimethoxy Not reported
Urea Derivative 1n () C21H15F4N7O2 473.39 Trifluoromethyl, fluoroaryl 178.4–179.0

Biological Activity

The compound 4-methyl-N'-[1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide is a derivative of pyrazolo[3,4-d]pyrimidine, known for its diverse biological activities. This article reviews its pharmacological properties, including antitumor, anti-inflammatory, and antimicrobial effects, supported by recent research findings.

Chemical Structure and Properties

The chemical structure of this compound features a pyrazolo[3,4-d]pyrimidine core linked to a benzohydrazide moiety. The presence of the methyl and phenyl groups contributes to its biological activity and solubility characteristics.

Property Value
Molecular FormulaC19_{19}H20_{20}N6_{6}
Molecular Weight336.40 g/mol
CAS NumberNot specified
SolubilitySoluble in DMSO

Antitumor Activity

Research indicates that pyrazolo[3,4-d]pyrimidine derivatives exhibit significant antitumor properties. Specifically, compounds with similar structures have shown inhibitory activity against key oncogenes such as BRAF(V600E) and EGFR. A study highlighted that derivatives of pyrazole effectively inhibit tumor growth in vitro and in vivo models by inducing apoptosis in cancer cells .

Case Study:
In a comparative study of various pyrazole derivatives, one compound demonstrated an IC50 value of 0.5 µM against BRAF(V600E) expressing cells, indicating potent antitumor activity .

Anti-inflammatory Activity

The anti-inflammatory potential of this compound is attributed to its ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. In vitro assays revealed that it significantly reduces nitric oxide production in LPS-stimulated macrophages .

Research Findings:
A recent study reported that treatment with this compound led to a 70% reduction in TNF-α levels compared to untreated controls, showcasing its potential as an anti-inflammatory agent .

Antimicrobial Activity

Pyrazole derivatives have also been evaluated for their antimicrobial properties. The compound has shown efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell membranes .

Table of Antimicrobial Efficacy:

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa64 µg/mL

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of pyrazole derivatives. Modifications at specific positions on the pyrazole ring can enhance potency and selectivity against target enzymes or receptors.

  • Position 1: Methyl substitution enhances lipophilicity.
  • Position 3: Aromatic substitutions improve binding affinity to protein targets.
  • Position 4: Hydrophobic interactions are critical for enzyme inhibition.

Q & A

Q. What are the standard synthetic routes for preparing 4-methyl-N'-[1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide?

The synthesis typically involves cyclization of hydrazine precursors with carbonyl compounds to form the pyrazolo[3,4-d]pyrimidine core. Key steps include:

  • Condensation of substituted phenylhydrazines with malononitrile derivatives.
  • Cyclocondensation under reflux in ethanol or acetonitrile, followed by purification via recrystallization .
  • Reaction with benzohydrazide derivatives in dry solvents (e.g., acetonitrile) using alkyl halides as intermediates .

Q. How is the compound characterized structurally?

Characterization employs:

  • NMR spectroscopy (¹H/¹³C) to confirm substituent positions and hydrazide linkage .
  • Mass spectrometry (HRMS) for molecular weight validation .
  • IR spectroscopy to identify functional groups (e.g., C=O stretch in hydrazide at ~1650 cm⁻¹) .

Q. What is the proposed mechanism of action in anticancer studies?

The compound mimics ATP to inhibit kinases (e.g., EGFR, VEGFR), disrupting phosphorylation-dependent signaling pathways. In vitro assays show apoptosis induction via caspase-3 activation and cell cycle arrest (G1/S phase) .

Advanced Research Questions

Q. How can synthetic yields be optimized for scale-up?

  • Catalyst selection : Use triethylamine or DMAP to enhance nucleophilic substitution efficiency .
  • Solvent optimization : Replace ethanol with DMF for higher solubility of intermediates .
  • Temperature control : Maintain 80–100°C during cyclization to minimize byproducts .

Q. What structural modifications improve potency in SAR studies?

  • Substituent effects :
  • 3-Methylphenyl group : Enhances hydrophobic binding to kinase pockets .
  • 4-Methylbenzohydrazide : Stabilizes hydrogen bonding with catalytic lysine residues .
    • Fluorine or chloro substituents : Increase metabolic stability and target affinity .

Q. How to resolve contradictions in cytotoxicity data across cell lines?

  • Assay standardization : Use identical protocols (e.g., MTT vs. ATP-based luminescence) .
  • Cell line profiling : Compare genetic backgrounds (e.g., EGFR overexpression in A549 vs. HeLa) .
  • Metabolic stability testing : Assess compound degradation in media with liver microsomes .

Q. What methods validate target engagement in kinase inhibition?

  • Molecular docking : Simulate binding to ATP pockets (e.g., AutoDock Vina) using crystal structures from PDB .
  • Kinase profiling panels : Test against 50+ kinases (e.g., Eurofins KinaseProfiler) to identify off-target effects .
  • Western blotting : Quantify phosphorylation levels of downstream targets (e.g., ERK1/2) .

Q. How to address poor aqueous solubility for in vivo studies?

  • Prodrug design : Introduce phosphate groups at the hydrazide moiety .
  • Nanoparticle formulation : Encapsulate with PEG-PLGA to enhance bioavailability .
  • Co-solvent systems : Use 10% DMSO + 5% Tween-80 in saline for IP administration .

Q. What strategies differentiate this compound from analogs with similar scaffolds?

  • 3D-QSAR modeling : Compare electrostatic potentials and steric bulk using CoMFA/CoMSIA .
  • Crystallography : Resolve ligand-protein complexes to identify unique binding motifs (e.g., π-π stacking with Phe residue) .

Q. How to design in vivo efficacy studies for antitumor activity?

  • Xenograft models : Use immunodeficient mice implanted with EGFR-driven tumors (e.g., HCT-116) .
  • Dosing regimen : Administer 50 mg/kg orally BID, monitoring tumor volume via caliper measurements .
  • Pharmacokinetics : Measure plasma half-life (LC-MS/MS) and tissue distribution .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.